(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile
Overview
Description
(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile: is a chiral organic compound with a morpholine ring substituted with a benzyl group at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation using methyl iodide or a similar methylating agent.
Introduction of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrile positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl chloride, sodium cyanide, and other nucleophiles under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or nitrile groups.
Scientific Research Applications
Chemistry: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: This compound is an intermediate in the synthesis of β-lactamase inhibitors.
(5S)-3-anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione: This compound has a similar morpholine ring structure and is studied for its pharmacological properties.
Uniqueness: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the nitrile group make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTSOOQJIPJZTJ-AMGKYWFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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